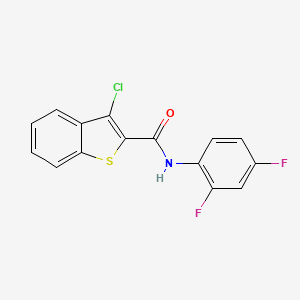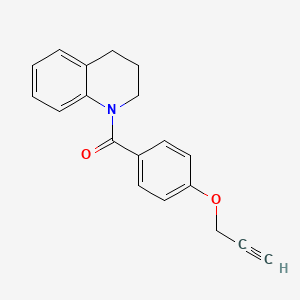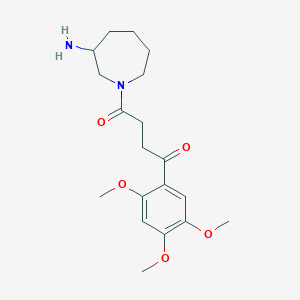
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H8ClF2NOS and its molecular weight is 323.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.9983191 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide derivatives demonstrate significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These strains are known for their biofilm growth, and the derivatives' potential as anti-microbial agents with antibiofilm properties is notable (Limban, Marutescu, & Chifiriuc, 2011).
Spectroscopic Properties
The absorption and fluorescence spectra of carboxamides, including similar derivatives, have been studied extensively. These studies help understand the electronic properties and reactivity of such compounds. They are crucial in developing applications like sensors or in material science (Patil et al., 2011).
Antibacterial and Antifungal Activity
Derivatives of this compound have shown promising results in antibacterial and antifungal applications. Their structural variations contribute to a range of activities against different microbial strains, making them potential candidates for new antimicrobial agents (Naganagowda & Petsom, 2011).
Calcium Complexes in Polyamide
In the context of polymer science, the calcium complexes of carboxylate-containing polyamides show properties relevant to biomineralization. This research could be crucial for developing new materials with specific interactions with minerals like calcium carbonate (Ueyama et al., 1998).
Fluorescence Quenching Studies
The fluorescence quenching of similar carboxamides has been studied in various solvents. These studies provide insights into the dynamic and static quenching mechanisms, which are essential for developing fluorescence-based sensors and understanding molecular interactions (Patil et al., 2013).
AIEgen for pH Sensing
A benzothiazole-based AIEgen (aggregation-induced emission luminogen) derivative shows potential for highly sensitive physiological pH sensing. This application is significant in biosamples and neutral water samples, demonstrating the utility of such compounds in biotechnology and environmental monitoring (Li et al., 2018).
Antitubercular and Antibacterial Activities
Certain analogs of this compound have been synthesized and shown to exhibit significant antitubercular and antibacterial activities. This highlights their potential in developing new treatments for bacterial infections, including tuberculosis (Rao & Subramaniam, 2015).
Eigenschaften
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NOS/c16-13-9-3-1-2-4-12(9)21-14(13)15(20)19-11-6-5-8(17)7-10(11)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHXZXMVVVNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5526997.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)
![[2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID](/img/structure/B5527072.png)
![(4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5527073.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B5527087.png)
